molecular formula C21H11Cl3N2O3 B11538630 N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11538630
M. Wt: 445.7 g/mol
InChI Key: AHYOQKRDCPFUJP-UHFFFAOYSA-N
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Description

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound with a unique structure that includes benzodioxole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Methoxy or thiol derivatives.

Scientific Research Applications

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of benzodioxole and benzoxazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H11Cl3N2O3

Molecular Weight

445.7 g/mol

IUPAC Name

1-(6-chloro-1,3-benzodioxol-5-yl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H11Cl3N2O3/c22-12-1-3-14(16(24)6-12)21-26-17-7-13(2-4-18(17)29-21)25-9-11-5-19-20(8-15(11)23)28-10-27-19/h1-9H,10H2

InChI Key

AHYOQKRDCPFUJP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=C(C=C5)Cl)Cl)Cl

Origin of Product

United States

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